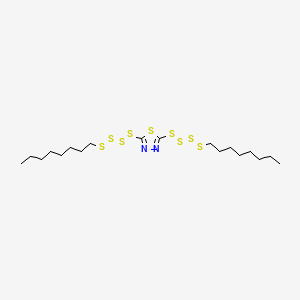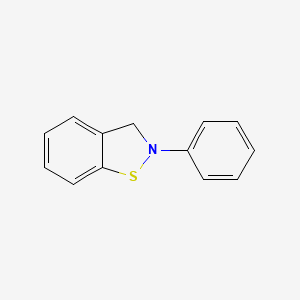![molecular formula C14H7ClF3NO3 B14129577 (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 89100-23-2](/img/structure/B14129577.png)
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone is an organic compound that features both chloro and nitro substituents on a phenyl ring, as well as a trifluoromethyl group on another phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: (4-Amino-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Substitution: (4-Substituted-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Oxidation: Oxidized derivatives of the methanone group.
Applications De Recherche Scientifique
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity to certain molecular targets, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chloro-3-nitrophenyl)[4-methylphenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-fluorophenyl]methanone: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-methoxyphenyl]methanone: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Propriétés
Numéro CAS |
89100-23-2 |
|---|---|
Formule moléculaire |
C14H7ClF3NO3 |
Poids moléculaire |
329.66 g/mol |
Nom IUPAC |
(4-chloro-3-nitrophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7ClF3NO3/c15-11-6-3-9(7-12(11)19(21)22)13(20)8-1-4-10(5-2-8)14(16,17)18/h1-7H |
Clé InChI |
MYVGLRYEDJUZOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


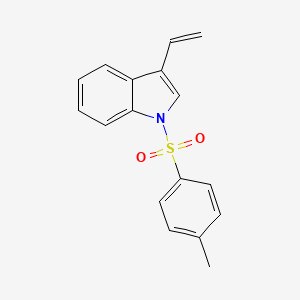
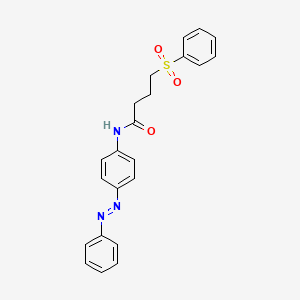
![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)
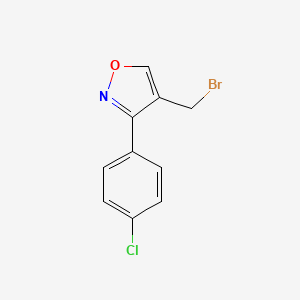
![3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide](/img/structure/B14129536.png)

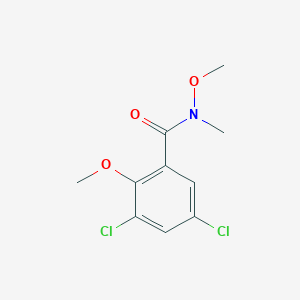
![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)
